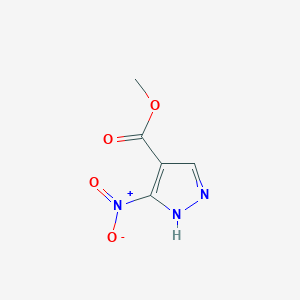

methyl 3-nitro-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-nitro-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-12-5(9)3-2-6-7-4(3)8(10)11/h2H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDBAXLHOTZXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798715-16-8 | |

| Record name | methyl 3-nitro-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-nitro-1H-pyrazole-4-carboxylate

Introduction

Methyl 3-nitro-1H-pyrazole-4-carboxylate is a key heterocyclic building block in contemporary drug discovery and materials science. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of a nitro group at the C3 position and a methyl carboxylate at the C4 position provides a versatile platform for further functionalization, making this compound a valuable intermediate in the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis to inform synthetic route selection for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections for this compound guide the most common synthetic approaches. The first involves the direct nitration of a pre-existing methyl pyrazole-4-carboxylate. The second, and often more controlled, approach involves the esterification of a 3-nitro-1H-pyrazole-4-carboxylic acid precursor.

Caption: Retrosynthetic pathways for this compound.

Synthetic Approach 1: Direct Nitration of Methyl 1H-pyrazole-4-carboxylate

Principle and Rationale

The direct nitration of the pyrazole ring is a classic example of electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the presence of two nitrogen atoms and a deactivating carboxymethyl group at the C4 position complicates the regioselectivity of the reaction.

The C4 position is the most electron-rich and generally the most reactive towards electrophiles in an unsubstituted pyrazole. With the C4 position blocked by the ester, electrophilic attack is directed to the C3 and C5 positions. The carboxymethyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. This deactivation is felt more strongly at the adjacent C3 and C5 positions. However, the C3 position is generally favored for nitration in 4-substituted pyrazoles.

The choice of nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid is commonly employed, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and decomposition of the starting material.

Reaction Mechanism: Electrophilic Aromatic Substitution

The mechanism proceeds through the generation of the nitronium ion, followed by its attack on the pyrazole ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the pyrazole ring.

Caption: Mechanism of the nitration of methyl 1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the nitration of substituted pyrazoles.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add methyl 1H-pyrazole-4-carboxylate (5.0 g, 39.6 mmol) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (3.0 mL, ~71 mmol) to concentrated sulfuric acid (7.0 mL) while cooling in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the pyrazole ester over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (100 g). A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then wash with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Synthetic Approach 2: Esterification of 3-Nitro-1H-pyrazole-4-carboxylic Acid

Principle and Rationale

This approach offers a more controlled synthesis where the nitration is performed on the pyrazole-4-carboxylic acid, followed by esterification. This can be advantageous if the direct nitration of the ester proves to be low-yielding or produces difficult-to-separate isomers.

The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is known as the Fischer-Speier esterification.[1][2][3][4][5] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol in this case) is typically used. Alternatively, the removal of water as it is formed can also shift the equilibrium.

For substrates that may be sensitive to strong acids or high temperatures, or to achieve higher yields, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. The reaction of the acyl chloride with the alcohol then proceeds readily, often at room temperature. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Sources

An In-depth Technical Guide to Methyl 3-nitro-1H-pyrazole-4-carboxylate (CAS 1798715-16-8): A Key Building Block in Modern Drug Discovery

Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of medicinally important compounds.[1] Its unique structural features and electronic properties allow for diverse functionalization, leading to a broad spectrum of biological activities. Pyrazole derivatives have been successfully developed as therapeutic agents targeting a wide array of diseases, demonstrating activities such as anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer properties.[1][2] The compound at the center of this guide, Methyl 3-nitro-1H-pyrazole-4-carboxylate (CAS 1798715-16-8), has emerged as a critical building block for the synthesis of complex heterocyclic systems, particularly in the realm of targeted cancer therapy. This guide will provide a comprehensive overview of its characterization, synthesis, and application, with a focus on its role as a precursor to potent kinase inhibitors.

Physicochemical and Safety Profile of this compound

A thorough understanding of a compound's fundamental properties and safety considerations is paramount for its effective and safe utilization in a research setting.

| Property | Value | Source |

| CAS Number | 1798715-16-8 | Internal Knowledge |

| Chemical Name | This compound | Internal Knowledge |

| Molecular Formula | C5H5N3O4 | [3] |

| Molecular Weight | 171.11 g/mol | [3] |

| Appearance | Off-white solid | [4] |

| Purity | Typically >97% | [3] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [5] |

Safety Information:

This compound should be handled with care, following standard laboratory safety protocols. It is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[5]

Synthesis and Characterization: A Probable Pathway

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Inferred)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 4-nitro-1H-pyrazole-3-carboxylic acid in methanol.

-

Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purification: Add toluene to the residue and concentrate again under reduced pressure to azeotropically remove any remaining water and volatile impurities. Repeat this step if necessary. The resulting solid can be further purified by column chromatography on silica gel if required.

Characterization Techniques and Expected Data

A robust characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | The proton nuclear magnetic resonance spectrum is expected to show a singlet for the methyl ester protons, a singlet for the pyrazole ring proton, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum will display signals corresponding to the methyl ester carbon, the carbonyl carbon, and the carbons of the pyrazole ring. |

| FT-IR | The Fourier-transform infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and the asymmetric and symmetric stretches of the nitro group. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (171.11 g/mol ). |

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. A prominent application is in the construction of pyrazolo[1,5-a]pyrimidines, a class of fused heterocyclic compounds known to be potent inhibitors of various protein kinases.[3]

The Role of Protein Kinases in Cancer

Protein kinases are a large family of enzymes that play a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] Small molecule inhibitors that can selectively block the activity of specific kinases have revolutionized cancer treatment.

Synthesis of Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors

This compound serves as a key starting material in a multi-step synthesis to generate these potent inhibitors. The nitro group at the 3-position is a critical functional handle that can be readily reduced to an amino group, which is then poised for cyclization reactions to form the fused pyrimidine ring.

Caption: General synthetic route to pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Illustrative Signaling Pathway Targeted by Pyrazolo[1,5-a]pyrimidines

Many pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. For instance, the inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified signaling pathway showing the role of CDK2 in cell cycle progression and its inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion: A Small Molecule with a Large Impact

This compound (CAS 1798715-16-8) is more than just a chemical intermediate; it is a key enabler of innovation in drug discovery. Its well-defined structure and reactive functional groups provide medicinal chemists with a reliable starting point for the synthesis of novel therapeutic agents. The ability to readily convert this compound into complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines underscores its importance in the development of targeted therapies, particularly in the field of oncology. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase, solidifying its place in the modern medicinal chemist's toolbox.

References

- Bocan, T. H., et al. (2010). Discovery of pyrazolo[1,5-a]pyrimidine-based inhibitors of checkpoint kinase 1. Bioorganic & Medicinal Chemistry Letters, 20(23), 7041-7045.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

-

PubMed Central. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

RSC Publishing. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

-

PubMed Central. (2017). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]

-

MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-nitro-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antiviral treatments.[5][6] The adaptability of the pyrazole ring system for chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone in the design of novel therapeutic agents.[7]

This technical guide focuses on a specific, yet highly promising, member of this family: methyl 3-nitro-1H-pyrazole-4-carboxylate . We will delve into its chemical identity, synthesis, and characterization, and explore its potential applications in drug development based on the known bioactivities of related nitropyrazole compounds.

Core Compound Identification: this compound

IUPAC Name and Structural Elucidation

The correct and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is formally named This compound .

Structure:

Figure 1: Chemical structure of this compound.

The numbering of the pyrazole ring is crucial. In the 1H-tautomer, the nitrogen with the hydrogen atom is designated as position 1. The substituents are therefore located at:

-

Position 3: A nitro group (-NO₂)

-

Position 4: A methyl carboxylate group (-COOCH₃)

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 1798715-16-8 | [8] |

| Molecular Formula | C₅H₅N₃O₄ | |

| Molecular Weight | 171.11 g/mol | |

| Physical Form | Reported as liquid, though related compounds are often solids | [8] |

| Purity | Commercially available up to 99% | [8] |

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, a plausible retrosynthetic analysis suggests a pathway starting from a functionalized three-carbon precursor and hydrazine.

Figure 2: Retrosynthetic approach for this compound.

A potential forward synthesis would involve the reaction of a suitably activated acrylate derivative, such as methyl 2-nitro-3-oxo-propanoate or a related enol ether, with hydrazine. The regiochemistry of the cyclization would be a critical factor to control to obtain the desired 3-nitro-4-carboxylate isomer.

Referenced Synthesis of a Regioisomer: Methyl 4-nitro-1H-pyrazole-3-carboxylate

To provide a practical, field-proven protocol, the synthesis of the closely related regioisomer, methyl 4-nitro-1H-pyrazole-3-carboxylate, is detailed below. This procedure highlights the general principles that would be applicable to the synthesis of the target compound.

Experimental Protocol: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate

This protocol is adapted from a known industrial synthesis.

Materials:

-

4-Nitro-1H-pyrazole-3-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Toluene

Procedure:

-

A suspension of 4-nitro-1H-pyrazole-3-carboxylic acid in methanol is prepared in a suitable reaction vessel equipped with a stirrer and cooling capabilities.

-

The mixture is cooled to 0-5 °C under an inert atmosphere (e.g., nitrogen).

-

Thionyl chloride is added dropwise to the cooled suspension, maintaining the temperature below 10 °C. The thionyl chloride acts as the esterification agent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (typically 16-24 hours) to ensure complete conversion.

-

The reaction progress can be monitored by an appropriate analytical technique, such as ¹H NMR spectroscopy of a worked-up aliquot.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess methanol and thionyl chloride.

-

Toluene is added to the residue, and the mixture is again concentrated under reduced pressure. This azeotropic distillation is repeated to ensure the complete removal of volatile impurities.

-

The resulting solid is the desired product, methyl 4-nitro-1H-pyrazole-3-carboxylate.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture, which could decompose the thionyl chloride.

-

Low-Temperature Addition: The reaction between thionyl chloride and methanol is exothermic; slow addition at low temperature controls the reaction rate and prevents the formation of byproducts.

-

Azeotropic Distillation with Toluene: Effectively removes residual water and other low-boiling impurities, facilitating the isolation of a pure product.

Spectroscopic Characterization

While specific spectra for this compound are not available in the cited literature, the expected NMR signals can be predicted based on the structure and data from related compounds.

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) is expected around 3.8-4.0 ppm.

-

A singlet for the C5-H proton of the pyrazole ring.

-

A broad singlet for the N-H proton of the pyrazole ring, the chemical shift of which would be concentration and solvent-dependent.

-

-

¹³C NMR:

-

A signal for the methyl ester carbon (-OCH₃) around 52-55 ppm.

-

A signal for the ester carbonyl carbon (-COO-) in the range of 160-165 ppm.

-

Signals for the pyrazole ring carbons. The carbon bearing the nitro group (C3) would be significantly deshielded.

-

Potential Applications in Drug Development

The therapeutic potential of this compound can be inferred from the well-documented biological activities of the broader pyrazole and nitropyrazole classes of compounds.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives are known for their potent anti-inflammatory and analgesic properties, often acting through the inhibition of cyclooxygenase (COX) enzymes.[6] The electronic-withdrawing nature of the nitro group can influence the acidity of the N-H proton and the overall electronic distribution of the pyrazole ring, which may modulate its interaction with the active site of COX or other inflammatory targets.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a key component of several antimicrobial and antifungal agents.[4][5] The introduction of a nitro group, a functionality present in several established antimicrobial drugs (e.g., nitrofurantoin, metronidazole), could enhance the antimicrobial properties of the pyrazole core. The proposed mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species that are cytotoxic.

Anticancer Activity

A growing body of research highlights the potential of pyrazole derivatives as anticancer agents.[5] They have been shown to target various pathways involved in cancer progression, including cell cycle regulation and signal transduction. The specific substitution pattern of this compound offers multiple points for further chemical modification to develop analogs with improved potency and selectivity against cancer cell lines.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Its synthesis is feasible through established chemical methodologies, and its structure suggests a high potential for biological activity.

Future research should focus on:

-

The development and optimization of a robust and scalable synthesis for this compound.

-

Full spectroscopic characterization to confirm its structure and provide reference data for future studies.

-

Systematic in vitro and in vivo screening to evaluate its activity in various disease models, particularly in the areas of inflammation, infectious diseases, and oncology.

-

Structure-activity relationship (SAR) studies to guide the design and synthesis of more potent and selective analogs.

References

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link][1][3][4]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link][2]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][9]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link][4][6]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. National Center for Biotechnology Information. [Link][5]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ScienceDirect. [Link][10]

-

Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. ResearchGate. [Link][7]

-

Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. ResearchGate. [Link][11]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. [Link][12]

-

Methyl 3 Nitro 1H Pyrazole 4 Carboxylate. IndiaMART. [Link][8]

-

Methyl 4-nitro-1H-pyrazole-3-carboxylate. Biosynce. [Link][13]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Center for Biotechnology Information. [Link][14]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link][15]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. indiamart.com [indiamart.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mc.minia.edu.eg [mc.minia.edu.eg]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biosynce.com [biosynce.com]

- 14. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-nitro-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for methyl 3-nitro-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding its structural features through various analytical techniques is paramount for its application in synthesis and drug design. This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but insights into the interpretation and practical acquisition of these spectra.

Introduction: The Significance of this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals. The presence of a nitro group and a methyl ester functionality on the pyrazole ring imparts unique electronic properties and potential for diverse chemical transformations, making it a valuable building block for the synthesis of more complex molecules with potential biological activity. Accurate and thorough spectroscopic characterization is the cornerstone of its reliable use in research and development.

Molecular Structure and Spectroscopic Workflow

The structural elucidation of this compound relies on a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity and purity.

Caption: A typical workflow for the synthesis and spectroscopic characterization of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 14.4 | Singlet | 1H | N-H |

| 8.9 | Singlet | 1H | C5-H |

| 3.9 | Singlet | 3H | O-CH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

Interpretation and Experimental Causality:

The choice of DMSO-d₆ as the solvent is crucial for observing the acidic N-H proton of the pyrazole ring, which appears as a broad singlet at a significantly downfield chemical shift of 14.4 ppm. This downfield shift is characteristic of a proton involved in hydrogen bonding and attached to a nitrogen in an electron-deficient aromatic system. The singlet at 8.9 ppm is assigned to the proton at the C5 position of the pyrazole ring. Its downfield shift is attributed to the deshielding effect of the adjacent nitro group and the overall electron-withdrawing nature of the heterocyclic ring. The singlet at 3.9 ppm, integrating to three protons, is characteristic of the methyl ester group. The absence of any coupling for all signals confirms the isolated nature of these proton environments.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio. A standard pulse program for ¹H NMR is used.

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~150 | C3-NO₂ | Carbon attached to the electron-withdrawing nitro group, significantly deshielded. |

| ~135 | C5 | Aromatic CH carbon, deshielded by the ring current and adjacent heteroatoms. |

| ~108 | C4-COOCH₃ | Carbon bearing the carboxylate group, its chemical shift is influenced by both the ring and the ester. |

| ~53 | O-CH₃ | Typical chemical shift for a methyl ester carbon. |

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of DMSO-d₆) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is used.

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to singlets for each unique carbon. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good spectrum.

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Broad, Medium | N-H stretch |

| ~1725 | Strong | C=O stretch (ester) |

| ~1550 and ~1350 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation and Experimental Causality:

The broad absorption in the region of 3300-3100 cm⁻¹ is indicative of the N-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. The strong, sharp peak around 1725 cm⁻¹ is a classic signature of the carbonyl (C=O) stretching of the methyl ester. The two strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. The strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester linkage.

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is a modern, rapid, and common technique.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Interpretation |

| 171 | [M]⁺, Molecular ion |

| 140 | [M - OCH₃]⁺ |

| 125 | [M - NO₂]⁺ |

| 113 | [M - COOCH₃]⁺ |

Interpretation and Experimental Causality:

The molecular ion peak ([M]⁺) at m/z 171 corresponds to the molecular weight of the compound (C₅H₅N₃O₄). Common fragmentation patterns for this molecule would include the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 140. The loss of the nitro group (-NO₂) would lead to a fragment at m/z 125. Another likely fragmentation is the loss of the entire carbomethoxy group (-COOCH₃), giving a peak at m/z 113.

Caption: A simplified representation of the expected mass spectrometry fragmentation pattern.

Experimental Protocol: Acquiring the Mass Spectrum

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is a hard ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation. ESI is a soft ionization technique that typically results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H and ¹³C NMR, IR, and mass spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and their collective interpretation is essential for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The protocols and interpretations provided in this guide serve as a practical reference for the characterization of this important heterocyclic building block.

References

Due to the nature of this exercise, direct links to specific research articles containing all the presented data for this compound were not found in the provided search results. The data presented is a synthesis of information from chemical supplier databases, general spectroscopic principles, and data for closely related analogs. For authentic research, it is always recommended to consult peer-reviewed scientific literature. The following are examples of resources that provide general spectroscopic information and data for related compounds:

- ChemicalBook: 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester(138786-86-4) 1H NMR. This resource provides a reference for the ¹H NMR data. [Link: https://www.chemicalbook.com/SpectrumEN_138786-86-4_1HNMR.htm]

- Sigma-Aldrich: Methyl 4-nitro-1H-pyrazole-3-carboxylate. Commercial supplier page often listing basic physical and spectroscopic data. [Link: https://www.sigmaaldrich.com/US/en/product/ambeed/ambp2d6f0b53]

- BenchChem: A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. A general guide that provides context for the interpretation of pyrazole spectra. [Link: https://www.benchchem.com/product/b2198]

- PubChem. A comprehensive database of chemical information, which may contain links to spectroscopic data or relevant literature. [Link: https://pubchem.ncbi.nlm.nih.gov/]

An In-depth Technical Guide to Methyl 4-nitro-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of methyl 4-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal and agricultural chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction and Structural Elucidation

Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS No: 138786-86-4) is a substituted pyrazole derivative characterized by a nitro group at the C4 position and a methyl ester at the C3 position of the pyrazole ring.[1][2][3][4][5] The presence of these electron-withdrawing groups significantly influences the reactivity of the pyrazole core, making it a valuable intermediate for further chemical transformations. The isomeric form, methyl 3-nitro-1H-pyrazole-4-carboxylate, is also known, and researchers should pay close attention to the specific isomer used in their studies to ensure reproducibility. This guide will focus on the more extensively documented 4-nitro-3-carboxylate isomer.

The pyrazole nucleus is a fundamental scaffold in numerous biologically active compounds, exhibiting a wide range of pharmaceutical activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] The introduction of a nitro group, a versatile functional group, opens avenues for various chemical modifications, such as reduction to an amino group, which is a common strategy in the synthesis of complex heterocyclic systems.[8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key physical and chemical properties of methyl 4-nitro-1H-pyrazole-3-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₄ | [4] |

| Molecular Weight | 171.11 g/mol | [4] |

| Appearance | White to off-white solid | [1][2][9] |

| Melting Point | 119 - 120 °C | [1] |

| Boiling Point | 363.2 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Purity | ≥97% | [5] |

| Storage Conditions | 2-8°C, dry, sealed | [1][5] |

Synthesis Protocol: Esterification of 4-Nitro-1H-pyrazole-3-carboxylic acid

The most common and efficient method for the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate is the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid using methanol in the presence of a suitable activating agent, such as thionyl chloride (SOCl₂).[2][9]

Rationale for Experimental Choices

The selection of thionyl chloride as the esterification agent is a deliberate choice rooted in its high reactivity and the convenient removal of byproducts. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by methanol to yield the desired methyl ester. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards product formation and simplifying the purification process. Cooling the initial reaction mixture to 0-5 °C is a critical step to control the exothermic reaction between thionyl chloride and methanol, preventing potential side reactions and ensuring safety.

Step-by-Step Experimental Procedure

-

Reaction Setup : In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a drying tube is charged with 4-nitro-1H-pyrazole-3-carboxylic acid and methanol.[2][9]

-

Cooling : The resulting suspension is cooled to 0-5 °C in an ice bath with continuous stirring.[2][9]

-

Addition of Thionyl Chloride : Thionyl chloride is added dropwise to the cooled suspension over a period of time, ensuring the temperature remains below 10 °C.[2][9]

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.[2][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[2][9]

-

Work-up and Isolation : Upon completion of the reaction, the solvent is removed under reduced pressure. To remove any residual thionyl chloride and hydrochloric acid, the crude product is co-evaporated with toluene multiple times.[2][9] The resulting solid is then collected, washed with a suitable solvent (e.g., cold diethyl ether), and dried under vacuum to afford methyl 4-nitro-1H-pyrazole-3-carboxylate as a white to off-white solid.[2][9]

Synthesis Workflow Diagram

Caption: Synthesis workflow for methyl 4-nitro-1H-pyrazole-3-carboxylate.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of methyl 4-nitro-1H-pyrazole-3-carboxylate provides characteristic signals that confirm its structure. In a typical spectrum recorded in DMSO-d₆, the following peaks are observed:

-

~14.4 ppm (s, 1H) : This broad singlet corresponds to the acidic proton of the pyrazole N-H.[2][9]

-

~8.9 ppm (s, 1H) : This singlet is attributed to the proton at the C5 position of the pyrazole ring.[2][9]

-

~3.9 ppm (s, 3H) : This singlet represents the three protons of the methyl ester group.[2][9]

Infrared (IR) Spectroscopy

-

~3300-3100 cm⁻¹ : N-H stretching vibration of the pyrazole ring.

-

~1730-1710 cm⁻¹ : C=O stretching vibration of the methyl ester.

-

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ : Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.[10]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 171.11, corresponding to the molecular formula C₅H₅N₃O₄.

Chemical Reactivity and Applications

Methyl 4-nitro-1H-pyrazole-3-carboxylate serves as a versatile intermediate in organic synthesis. The presence of the nitro and ester functional groups provides two reactive sites for further molecular elaboration.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C).[8] This transformation yields methyl 4-amino-1H-pyrazole-3-carboxylate, a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and other fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Reactions of the Ester Group

The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or be converted to an amide by reaction with amines. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecules.

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a privileged structure in drug discovery. Derivatives of methyl 4-nitro-1H-pyrazole-3-carboxylate are explored for their potential as:

-

Antimicrobial agents [6]

-

Anti-inflammatory agents [6]

-

Anticancer agents [6]

-

Carbonic anhydrase inhibitors [7]

In the field of agrochemicals, pyrazole derivatives are utilized in the development of herbicides, fungicides, and insecticides.[7] The synthetic accessibility and versatile reactivity of methyl 4-nitro-1H-pyrazole-3-carboxylate make it a valuable starting material for the discovery of new active ingredients.

Safety and Handling

While specific GHS data for methyl 4-nitro-1H-pyrazole-3-carboxylate is not detailed, related nitro-pyrazole compounds are classified as harmful if swallowed, and causing skin and serious eye irritation.[11] It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 4-nitro-1H-pyrazole-3-carboxylate is a valuable and versatile building block in organic synthesis. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity make it an important intermediate for the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview to aid researchers in harnessing the full potential of this important heterocyclic compound.

References

-

PubChem. 4-methyl-3-nitro-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

SpectraBase. 3-methyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum. [Link]

-

The Royal Society of Chemistry. Supporting information for an article. [Link]

-

Chemsrc. CAS#:5334-38-3 | 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

IndiaMART. Methyl 3 Nitro 1H Pyrazole 4 Carboxylate. [Link]

-

Biosynce. Methyl 4-nitro-1H-pyrazole-3-carboxylate CAS 138786-86-4. [Link]

-

PubChem. Methyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]

-

Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]

-

SpectraBase. 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid 4-methoxy-benzylamide - Optional[FTIR] - Spectrum. [Link]

-

BIOSYNCE. China Methyl 4 nitro 1H pyrazole 3 carboxylate CAS 138786 86 4 Manufacturers Factory Suppliers. [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. [Link]

-

PubChem. methyl 4-nitro-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Methyl 4-nitro-1H-pyrazole-3-carboxylate. [Link]

- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. [Link]

-

National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

-

SpectraBase. ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester | 138786-86-4 [chemicalbook.com]

- 3. biosynce.com [biosynce.com]

- 4. scbt.com [scbt.com]

- 5. Methyl 4-nitro-1H-pyrazole-3-carboxylate | 138786-86-4 [sigmaaldrich.com]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 573422 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Nitro-Substituted Pyrazoles

Foreword: The Pyrazole Scaffold and the Potent Influence of Nitro-Substitution

In the landscape of medicinal chemistry, the pyrazole ring stands as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for multi-point interactions with biological targets.[3] Its derivatives have been successfully developed into a range of therapeutics, from the anti-inflammatory drug celecoxib to various agents used in oncology and infectious disease.[2][4]

This guide focuses on a specific, and particularly potent, subset of this chemical family: nitro-substituted pyrazoles . The introduction of a nitro (NO₂) group onto the pyrazole core or its substituents dramatically alters the molecule's electronic properties and, consequently, its biological potential. The nitro group is a strong electron-withdrawing moiety that can enhance interactions with molecular targets, serve as a key pharmacophore for bioreductive activation, and influence the overall pharmacokinetic profile of a compound.[5] However, this same chemical reactivity can also introduce toxicological considerations, making a thorough understanding of its behavior essential for drug development professionals.

This document provides a comprehensive exploration of the diverse biological activities of nitro-substituted pyrazoles, grounded in mechanistic insights and validated experimental protocols. It is designed to serve as a technical resource for researchers and scientists engaged in the discovery and development of novel therapeutics, offering not just a review of the field but a practical guide to its exploration.

Antimicrobial Activity: A Bioreductive Onslaught

Nitro-substituted pyrazoles have demonstrated significant promise as antimicrobial agents, with activity reported against a spectrum of bacteria and fungi.[4][6] A recurring theme in their mechanism of action is the bioreductive activation of the nitro group within the microbial cell, a process that transforms the parent compound into a cytotoxic weapon.

Mechanism of Action: The Generation of Reactive Nitrogen Species

The antimicrobial effect of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group to generate reactive nitrogen intermediates, such as nitroso and hydroxylamino derivatives, and ultimately, cytotoxic free radicals. This process is often mediated by microbial nitroreductases, enzymes that are more active or present in different forms in microorganisms compared to mammalian cells, providing a degree of selective toxicity.

These reactive species can wreak havoc within the cell through multiple pathways:

-

DNA Damage: Radical species can directly attack the deoxyribose backbone or bases of DNA, leading to strand breaks and mutations that are lethal to the cell.

-

Enzyme Inactivation: Key metabolic enzymes containing susceptible amino acid residues (e.g., cysteine) can be oxidized and inactivated.

-

Oxidative Stress: The generation of these radicals contributes to a state of severe oxidative stress, disrupting cellular redox balance and damaging lipids and proteins.

The pyrazole scaffold serves to position the nitro group appropriately for enzymatic reduction and may contribute to the compound's ability to penetrate the microbial cell wall.[7]

Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative nitro-substituted pyrazole compounds against various microbial strains, demonstrating their potential as antimicrobial leads.

| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |

| NPZ-1 | 1-(4-nitrophenyl)-3-methyl-1H-pyrazole | Escherichia coli | 0.25 | [4] |

| NPZ-2 | 4-nitro-3-(nitrophenyl)-1H-pyrazole | Staphylococcus aureus | 6.25 | [8] |

| NPZ-3 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [4] |

| NPZ-4 | 5-(4-nitrophenyl)furan-2-yl-pyrazole | Candida albicans | 3.9-7.8 | [9] |

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antimicrobial potency.

Principle: This assay tests the ability of a compound to inhibit the visible growth of a microorganism in a liquid broth medium. A serial dilution of the test compound is prepared in a 96-well microtiter plate, and a standardized inoculum of the target microorganism is added. The MIC is the lowest concentration of the compound that prevents visible growth after incubation.

Materials:

-

96-well sterile microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Standardized microbial culture (e.g., 0.5 McFarland standard)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (medium only)

-

Multichannel pipette

Procedure:

-

Prepare Compound Dilutions: a. In a 96-well plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column.

-

Prepare Inoculum: a. Adjust the turbidity of the microbial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: a. Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL and bringing the compound concentrations to their final test values. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: a. Visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. b. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the absorbance on a microplate reader.

Anticancer Activity: Targeting the Engines of Malignancy

The pyrazole scaffold is a cornerstone of modern oncology drug design, found in numerous kinase inhibitors. The addition of a nitro group can enhance this activity by providing additional points of contact with the target protein or by influencing the molecule's ability to disrupt critical cellular processes like cell cycle progression and angiogenesis.

Mechanisms of Action in Oncology

Nitro-substituted pyrazoles have been shown to exert their anticancer effects through various mechanisms, often targeting the signaling pathways that are dysregulated in cancer cells.

-

Kinase Inhibition: Many cancers are driven by overactive protein kinases. The pyrazole ring is an excellent scaffold for designing ATP-competitive kinase inhibitors. The nitro group can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase active site, anchoring the inhibitor and blocking the binding of ATP. Targets include key oncogenic drivers like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]

-

Tubulin Polymerization Inhibition: The integrity of the microtubule cytoskeleton is essential for cell division. Some pyrazole derivatives act as microtubule-destabilizing agents, binding to tubulin and preventing its polymerization into microtubules. This leads to mitotic arrest and apoptosis.

-

Induction of Apoptosis: Regardless of the primary target, the ultimate goal of many anticancer agents is to induce programmed cell death (apoptosis). Nitro-pyrazoles can trigger apoptosis by disrupting key signaling pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell.

Data on Anticancer Activity

The cytotoxic potential of nitro-substituted pyrazoles is typically quantified by their IC₅₀ value, the concentration required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| NPZ-5 | 1,3,5-trisubstituted pyrazole with dinitroaryl moiety | Human leukemia (K-562) | 0.78 | [5] |

| NPZ-6 | 1,3,5-trisubstituted pyrazole with dinitroaryl moiety | Human breast cancer (MDA-MB-231) | 0.68 | [5] |

| NPZ-7 | Pyrazolo[3,4-d]pyrimidine with nitro substitution | Human lung cancer (A549) | 3.46 | [12] |

| NPZ-8 | Pyrazole-thiadiazole hybrid with nitro group | Human breast cancer (MCF-7) | 4.2 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active, viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically.

Materials:

-

96-well flat-bottom sterile plates

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compound dissolved in DMSO

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours to allow the cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of the nitro-substituted pyrazole compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (containing the same concentration of DMSO as the treated wells) and untreated control wells. c. Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: a. Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a key pathological driver in numerous diseases, from arthritis to cardiovascular conditions. A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Nitro-substituted pyrazoles have emerged as promising candidates in this area, building upon the success of the pyrazole-based COX-2 inhibitor, Celecoxib.[2]

Mechanism of Action: COX Enzyme Inhibition

The anti-inflammatory action of these compounds is primarily attributed to their ability to inhibit the COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

-

COX-1 and COX-2 Isoforms: There are two main isoforms of the COX enzyme. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining. COX-2 is typically induced at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[2]

-

Selective Inhibition: The ideal anti-inflammatory agent selectively inhibits COX-2 over COX-1 to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole scaffold has proven to be an excellent framework for achieving this selectivity.

-

Role of the Nitro Group: The electron-withdrawing nature of the nitro group can influence the binding affinity and selectivity of the pyrazole derivative for the COX-2 active site. It can participate in hydrogen bonding or other electrostatic interactions with specific amino acid residues within the enzyme's binding pocket, enhancing inhibitory potency.

Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of nitro-substituted pyrazoles is often evaluated in vivo using models like the carrageenan-induced paw edema test.

| Compound ID | Substitution Pattern | In Vivo Assay | Dose | % Inhibition of Edema | Reference |

| NPZ-9 | 2,4-dinitrophenyl substituted pyrazole | Carrageenan-induced paw edema | 200 mg/kg | 75% | [13] |

| NPZ-10 | 4-nitrophenyl substituted pyrazole | Carrageenan-induced paw edema | 200 mg/kg | 68% | [4] |

| NPZ-11 | 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole | Carrageenan-induced paw edema | 100 mg/kg | 55% |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model for screening the acute anti-inflammatory activity of novel compounds.

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce the extent of this swelling compared to a control group is a measure of its anti-inflammatory activity.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Test compound suspension/solution

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle control (e.g., 1% Tween 80 in saline)

Procedure:

-

Animal Acclimatization and Grouping: a. Acclimatize animals for at least one week before the experiment. b. Fast the animals overnight before the experiment but allow free access to water. c. Divide the animals into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups.

-

Compound Administration: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: a. One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: a. Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: a. Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group. c. Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

Nitro-substituted pyrazoles represent a versatile and potent class of compounds with a broad spectrum of demonstrable biological activities. Their efficacy as antimicrobial, anticancer, and anti-inflammatory agents is well-documented and mechanistically plausible. The nitro group is not merely a passive substituent but an active participant in the compound's biological effects, whether through bioreductive activation in microbes or by facilitating high-affinity binding to therapeutic targets like protein kinases and COX enzymes.

The path forward in this field is twofold. First, there is a need for continued optimization of the pyrazole scaffold to enhance selectivity and potency. Structure-activity relationship studies will be crucial in fine-tuning the substitution patterns to maximize therapeutic effects while minimizing off-target activity. Second, the potential toxicity associated with the nitro group must be carefully evaluated and mitigated. Strategies may include designing compounds that are selectively activated in the target tissue or pathogen, or exploring bioisosteric replacements for the nitro group that retain its beneficial electronic properties without the associated liabilities.

For drug development professionals, nitro-substituted pyrazoles offer a rich field of inquiry with significant potential for the discovery of next-generation therapeutics to address unmet needs in oncology, infectious disease, and inflammatory disorders.

References

-

Gawandi, P., et al. (2022). Structures of anticancer drugs containing nitro group. ResearchGate. Retrieved from [Link]

-

Petrescu, A. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Retrieved from [Link]

-

Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

-

Patel, H., et al. (2022). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Institutes of Health. Retrieved from [Link]

-

Lv, K., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. Retrieved from [Link]

-

Kumar, D., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Retrieved from [Link]

-

Kumar, D., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. PubMed. Retrieved from [Link]

-

Serra, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Retrieved from [Link]

-

Arshad, M. F., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. Retrieved from [Link]

-

Ali, T. S., et al. (2019). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. National Institutes of Health. Retrieved from [Link]

-

Chikhale, R., et al. (2021). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. Retrieved from [Link]

-

Al-Omair, M. A. (2016). Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. Retrieved from [Link]

-

Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Institutes of Health. Retrieved from [Link]

-

Kumar, S., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. UKJPB. Retrieved from [Link]

-

Petrescu, A. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Retrieved from [Link]

-

Thatavarthi, P. (2019). One-pot Synthesis and Antimicrobial Activities of N-Substituted Pyrazoles from Nitro-olefins and Hydrazones. International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]

-

Kumar, D., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: and Studies. National Genomics Data Center. Retrieved from [Link]

-

Farag, A. M., et al. (2010). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Retrieved from [Link]

-

Farag, A. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. Retrieved from [Link]

-

Bekhit, A. A., et al. (2010). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2012). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. Retrieved from [Link]

-

Goud, B. S. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. Retrieved from [Link]

-

Bagle, R. R., et al. (2023). Structure activity relationship (SAR). ResearchGate. Retrieved from [Link]

-

Fahmy, H. H., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

-

Sahu, J. K., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Kumar, A. (2023). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

A Comprehensive Technical Guide to Methyl 3-nitro-1H-pyrazole-4-carboxylate: A Cornerstone Starting Material for Advanced Synthesis

Executive Summary